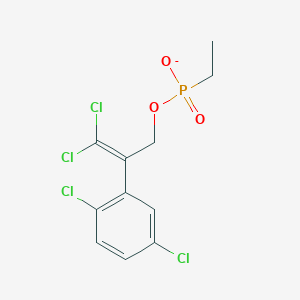
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is a chemical compound characterized by its unique structure, which includes multiple chlorine atoms and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and better control over the product’s properties.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving phosphonates.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism by which 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2,2,2-trifluoroacetophenone: This compound shares structural similarities but differs in its functional groups and reactivity.
2,3-Dichlorophenylpiperazine: Another related compound, used in different applications due to its distinct chemical properties.
Uniqueness
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is unique due to its combination of chlorine atoms and a phosphonate group, which confer specific reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
59149-61-0 |
|---|---|
Molekularformel |
C11H10Cl4O3P- |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
[3,3-dichloro-2-(2,5-dichlorophenyl)prop-2-enoxy]-ethylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-2-19(16,17)18-6-9(11(14)15)8-5-7(12)3-4-10(8)13/h3-5H,2,6H2,1H3,(H,16,17)/p-1 |
InChI-Schlüssel |
BZUGTQCITBENTC-UHFFFAOYSA-M |
Kanonische SMILES |
CCP(=O)([O-])OCC(=C(Cl)Cl)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


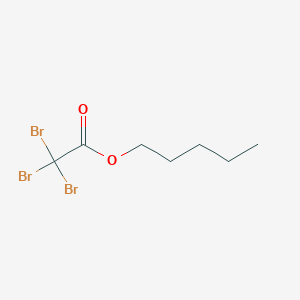
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
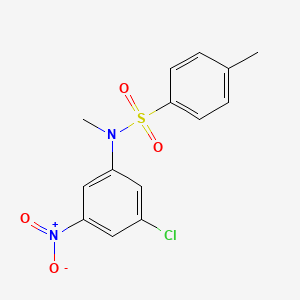
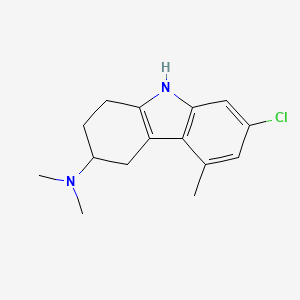
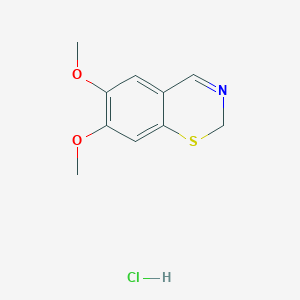
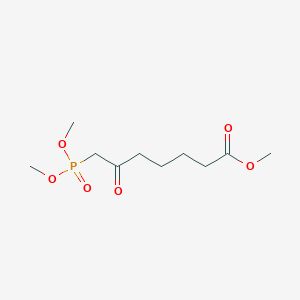
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
